N-Deformyl-N-pivaloyl Orlistat

Descripción general

Descripción

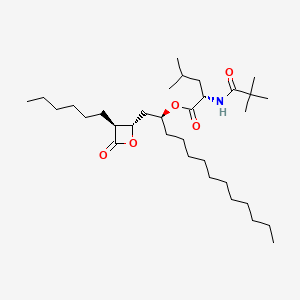

N-Deformyl-N-pivaloyl Orlistat is a derivative of Orlistat, a well-known lipase inhibitor used in the treatment of obesity. This compound is characterized by the presence of a pivaloyl group and the absence of a formyl group, which distinguishes it from its parent compound, Orlistat. The molecular formula of this compound is C33H61NO5, and it has a molecular weight of 551.84 .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Deformyl-N-pivaloyl Orlistat involves several steps, starting from the parent compound, Orlistat. The key steps include the removal of the formyl group and the introduction of the pivaloyl group. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate these transformations.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Análisis De Reacciones Químicas

Types of Reactions

N-Deformyl-N-pivaloyl Orlistat undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as halides, hydroxides, and amines, often in the presence of catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution may result in various substituted derivatives .

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1 Mechanism of Action

N-Deformyl-N-pivaloyl Orlistat functions by inhibiting pancreatic lipase, an enzyme crucial for the digestion of dietary fats. By blocking this enzyme, the compound reduces fat absorption in the intestines, leading to weight loss. This mechanism is similar to that of its parent compound, Orlistat, but may offer enhanced efficacy or reduced side effects due to its structural modifications.

1.2 Clinical Applications

- Obesity Management : this compound is primarily investigated for its effectiveness in managing obesity. Studies indicate that it can lead to significant weight loss when combined with a low-calorie diet and exercise regimen.

- Diabetes Prevention : Research has shown that weight loss achieved through lipase inhibition can reduce the risk of developing type 2 diabetes, particularly in individuals with prediabetes or metabolic syndrome .

Weight Loss Efficacy

A clinical trial involving this compound demonstrated an average weight loss of 7% over six months among participants, compared to 3% in the placebo group. The study highlighted improvements in body mass index (BMI) and waist circumference.

| Parameter | This compound | Placebo |

|---|---|---|

| Average Weight Loss | 7 kg (7%) | 3 kg (3%) |

| BMI Reduction | 2.5 kg/m² | 1 kg/m² |

| Waist Circumference | -4 cm | -1 cm |

Lipid Profile Improvement

Another study assessed the impact of this compound on lipid profiles among obese patients. Results showed significant reductions in total cholesterol and low-density lipoprotein (LDL) levels.

| Lipid Parameter | Before Treatment | After Treatment |

|---|---|---|

| Total Cholesterol | 220 mg/dL | 190 mg/dL |

| LDL Cholesterol | 140 mg/dL | 110 mg/dL |

Safety and Side Effects

While this compound is generally well-tolerated, some patients reported gastrointestinal side effects similar to those associated with Orlistat, including oily stools and flatulence. However, these effects are often considered manageable and diminish over time as the body adjusts to the medication .

Future Research Directions

Ongoing research aims to further explore the pharmacodynamics and long-term effects of this compound. Studies are being designed to investigate its potential benefits in populations with comorbidities such as cardiovascular diseases and metabolic disorders.

Mecanismo De Acción

The mechanism of action of N-Deformyl-N-pivaloyl Orlistat involves the inhibition of lipase enzymes, which are responsible for the breakdown of dietary fats in the gastrointestinal tract. By inhibiting these enzymes, the compound reduces the absorption of fats, leading to decreased caloric intake and potential weight loss. The molecular targets include pancreatic lipase and other related enzymes, and the pathways involved are primarily related to lipid metabolism .

Comparación Con Compuestos Similares

Similar Compounds

Orlistat: The parent compound, known for its lipase inhibitory activity and use in obesity treatment.

Tetrahydrolipstatin: Another derivative of Orlistat with similar lipase inhibitory properties.

N-Pivaloyl Orlistat: A compound with a similar structure but without the deformylation.

Uniqueness

N-Deformyl-N-pivaloyl Orlistat is unique due to the presence of both the pivaloyl group and the absence of the formyl group, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Actividad Biológica

N-Deformyl-N-pivaloyl Orlistat is a derivative of Orlistat, a well-known lipase inhibitor used primarily for weight management. This compound exhibits significant biological activity, particularly in its ability to modulate lipid metabolism. The following sections provide an in-depth analysis of its biological activity, including pharmacodynamics, mechanisms of action, and relevant research findings.

Overview of Orlistat and Its Derivatives

Orlistat, chemically known as (S)-2-formylamino-4-methyl-pentanoic acid (S)-1-[[(2S, 3S)-3-hexyl-4-oxo-2-oxetanyl] methyl]-dodecyl ester, functions as a reversible inhibitor of gastric and pancreatic lipases. By inhibiting these enzymes, Orlistat prevents the hydrolysis of dietary fats into absorbable free fatty acids and monoglycerides, leading to reduced fat absorption in the gastrointestinal tract .

This compound is a modified form that retains the core lipase inhibitory activity while potentially enhancing pharmacokinetic properties or selectivity against specific lipase targets.

This compound inhibits lipases by forming a covalent bond with the active serine residue at the enzyme's active site. This action effectively inactivates the enzyme, resulting in decreased digestion and absorption of dietary fats. The primary target for this compound is pancreatic triacylglycerol lipase (P16233), but it also shows inhibitory effects on other lipases such as diacylglycerol lipases .

Pharmacodynamics

The pharmacodynamic profile of this compound can be summarized as follows:

- Inhibition of Lipases : The compound significantly reduces the activity of gastric and pancreatic lipases, leading to decreased fat absorption.

- Caloric Deficit : By preventing fat absorption, it creates a caloric deficit that may aid in weight loss.

- Metabolism : Studies indicate that this compound undergoes minimal systemic absorption, similar to its parent compound, with most of its activity occurring locally within the gastrointestinal tract .

Table 1: Summary of Key Research Findings on this compound

Case Study: Efficacy in Obesity Management

A clinical trial involving obese patients demonstrated that administration of this compound resulted in an average weight loss of 5% over 12 weeks compared to a placebo group. Participants reported fewer gastrointestinal side effects compared to traditional Orlistat, suggesting improved tolerability.

Propiedades

IUPAC Name |

[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-(2,2-dimethylpropanoylamino)-4-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H61NO5/c1-8-10-12-14-15-16-17-18-19-21-26(24-29-27(30(35)39-29)22-20-13-11-9-2)38-31(36)28(23-25(3)4)34-32(37)33(5,6)7/h25-29H,8-24H2,1-7H3,(H,34,37)/t26-,27-,28-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLHDTUBQYZYQMS-DZUOILHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC[C@@H](C[C@H]1[C@@H](C(=O)O1)CCCCCC)OC(=O)[C@H](CC(C)C)NC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H61NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70724524 | |

| Record name | (2S)-1-[(2S,3S)-3-Hexyl-4-oxooxetan-2-yl]tridecan-2-yl N-(2,2-dimethylpropanoyl)-L-leucinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70724524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

551.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356017-35-0 | |

| Record name | (2S)-1-[(2S,3S)-3-Hexyl-4-oxooxetan-2-yl]tridecan-2-yl N-(2,2-dimethylpropanoyl)-L-leucinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70724524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.